molecular formula C15H17FN2O2 B2621519 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396805-78-9

3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No. B2621519
CAS RN: 1396805-78-9
M. Wt: 276.311
InChI Key: OLFYAMCPDLQEDR-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide, also known as FMBA, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it cost-effective. It also exhibits potent anti-cancer activity against a wide range of cancer cell lines. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its use in combination with other therapeutic agents to enhance its anti-cancer activity. Additionally, the development of more soluble derivatives of this compound may expand its use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. Its synthesis method is relatively easy and cost-effective, and it exhibits potent anti-cancer and anti-inflammatory activity. While its mechanism of action is not fully understood, further research may uncover its therapeutic potential. Overall, this compound represents a promising avenue for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide involves a multi-step process that includes the reaction of 3-fluoroaniline with 4-morpholinobut-2-yn-1-ol in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography. The yield of the synthesis process is relatively high, making it a cost-effective method for the production of this compound.

Scientific Research Applications

3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-14-5-3-4-13(12-14)15(19)17-6-1-2-7-18-8-10-20-11-9-18/h3-5,12H,6-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFYAMCPDLQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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